Cas no 4442-59-5 ((2,3-dihydro-1,4-benzodioxin-2-yl)methanamine)

(2,3-Dihydro-1,4-benzodioxin-2-yl)methanamine is a heterocyclic amine featuring a benzodioxane core, which imparts structural rigidity and potential bioactivity. This compound is of interest in pharmaceutical and agrochemical research due to its ability to serve as a versatile intermediate in the synthesis of biologically active molecules. The benzodioxane scaffold enhances metabolic stability and binding affinity in target interactions, making it valuable for drug discovery. Its amine functionality allows for further derivatization, enabling the development of novel compounds with tailored properties. High purity and well-defined synthesis routes ensure reproducibility for research applications. This compound is particularly relevant in CNS and cardiovascular studies due to its structural similarity to pharmacologically active motifs.
(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine structure
4442-59-5 structure
Product Name:(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine
CAS No:4442-59-5
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD00203985
CID:329225
PubChem ID:15053
Update Time:2025-05-21

(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dihydro-1,4-benzodioxin-2-ylmethylamine
    • (2,3-DIHYDROBENZO[B][1,4]DIOXIN-2-YL)METHANAMINE
    • 1,4-Benzodioxin-2-methanamine,2,3-dihydro-
    • 2-(AMINOMETHYL)BENZODIOXAN
    • 2,3-dihydro-1,4-benzodioxin-3-ylmethanamine
    • 2-Aminomethyl-1,4-benzodioxane
    • 2-Aminomethylbenzodioxan
    • C-(2,3-Dihydro-benzo[1,4]dioxin-2-yl)-methylamine
    • 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine
    • 1,4-BENZODIOXAN-2-METHYLAMINE
    • 2-(3-CHLORO-4-FLUOROPHENOXY)ACETOHYDRAZIDE
    • 2-aminomethyl-1,4-benzodioxan
    • 2-aminomethyl-2,3-dihydro-1,4-benzodioxine
    • Aminomethylbenzodioxan
    • C-(2,3-dihydrobenzo[1,4]dioxin-2-yl)methylamine
    • Fourneau 946
    • LP 1 (pharmaceutical)
    • (2,3-Dihydrobenzo-1,4-dioxin-2-yl)methylamine
    • 2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine
    • (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine
    • NS00049140
    • EINECS 224-671-6
    • (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine
    • 4442-59-5
    • 1,4-benzodioxan-2-ylmethylamine
    • BP-11133
    • 2H,3H-benzo[e]1,4-dioxan-2-ylmethylamine
    • A7054
    • (S)-2,3-dihydro-1,4-Benzodioxin-2-methanamine
    • 4-CHLORO-3-NITROBENZENESULFONICACID,SODIUMSALT
    • NSC116045
    • BB 0251426
    • 946F
    • 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine
    • AKOS016343768
    • 2-Aminomethyl-1,4-benzodioxane, 97%
    • SDCCGMLS-0065918.P001
    • SY014251
    • FS-1497
    • 2,3-Dihydro-1,4-benzodioxin-2-ylmethanamine #
    • FT-0603870
    • MFCD00203985
    • FT-0609626
    • CS-0005269
    • 2,3-Dihydro-1,4-benzodioxin-2-methanamine
    • NSC-116045
    • 2-aminomethylbenzodioxane
    • Racemic 2,3-dihydro-1,4-benzdioxin-2-ylmethylamine
    • MFCD10697675
    • AB60219
    • LP 1
    • (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amine
    • SY250683
    • SCHEMBL11484814
    • 2,3-Dihydro-1,4-benzodioxin-2-ylmethanamine
    • SCHEMBL407540
    • DTXSID801305746
    • 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-
    • HMS1704K03
    • J-500558
    • EN300-34206
    • AMY21601
    • 2-aminomethylbenzo-1,4-dioxan
    • 2,3-Dihydro-1,4-benzodioxin-2-methylamine
    • BRN 0150152
    • AB60220
    • Oprea1_026835
    • F1967-0114
    • FT-0603871
    • NSC 116045
    • 1-(2,3-dihydro-1,4-benzodioxin-2-yl) methanamine
    • 2,3-dihydro-benzo[1,4]dioxin-2-ylmethylamine
    • Racemic 2,3-dihydro-1,4-benzodioxin-2-ylmethylamine
    • AKOS000200095
    • 2,3-dihydrobenzo[1,4]dioxin-2-ylmethylamine
    • aminomethyl-1,4-benzodioxane
    • DB-070707
    • 2,3-dihydro-1,4-benzodioxin-2-methylamine;2-Aminomethyl-1,4-benzodioxane
    • STK500538
    • BBL020222
    • ALBB-009357
    • DB-020531
    • MDL: MFCD00203985
    • Inchi: 1S/C9H11NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6,10H2
    • InChI Key: JHNURUNMNRSGRO-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2OCC1CN

Computed Properties

  • Exact Mass: 165.07900
  • Monoisotopic Mass: 165.078979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.8
  • Topological Polar Surface Area: 44.5

Experimental Properties

  • Color/Form: Liquid
  • Density: 1.1679 g/mL at 25 °C
  • Boiling Point: 105-110 °C/3 mmHg
  • Flash Point: 124.1°C
  • Refractive Index: n20/D 1.5594
  • PSA: 44.48000
  • LogP: 1.48540
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H315-H318-H335
  • Warning Statement: P261-P280-P305+P351+P338
  • Hazardous Material transportation number:UN 2735
  • WGK Germany:3
  • Hazard Category Code: 37/38-41
  • Safety Instruction: S26; S36/37/39
  • RTECS:DF3676000
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:2-8 °C
  • Risk Phrases:R34
  • Safety Term:S26-S36/37/39

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(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine Production Method

(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine Suppliers

Amadis Chemical Company Limited
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(CAS:4442-59-5)(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine
Order Number:A7054
Stock Status:in Stock
Quantity:10.0g/25.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:33
Price ($):201.0/501.0
Email:sales@amadischem.com

Additional information on (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine

Comprehensive Overview of (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine (CAS No. 4442-59-5): Properties, Applications, and Research Insights

The compound (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine (CAS No. 4442-59-5) is a structurally unique organic molecule featuring a benzodioxin core coupled with an aminomethyl functional group. This combination grants it versatile chemical properties, making it a subject of interest in pharmaceutical research, material science, and synthetic chemistry. The benzodioxin scaffold is known for its stability and bioactivity, while the methanamine moiety enhances its reactivity, enabling diverse derivatization pathways.

Recent studies highlight the growing demand for benzodioxin derivatives in drug discovery, particularly for their potential in modulating neurological and cardiovascular targets. Researchers are exploring CAS 4442-59-5 as a precursor for novel small-molecule therapeutics, given its ability to interact with G-protein-coupled receptors (GPCRs). This aligns with the current trend of targeting orphan receptors and allosteric binding sites, topics frequently searched in academic and industry databases.

From a synthetic perspective, the compound’s chiral center at the 2-position of the dihydrobenzodioxin ring opens avenues for enantioselective synthesis, a hot topic in asymmetric catalysis. Laboratories are optimizing routes to produce high-purity 4442-59-5 using green chemistry principles, addressing the rising interest in sustainable synthesis and atom economy. Such advancements cater to the pharmaceutical industry’s need for cost-effective intermediates with minimal environmental impact.

Analytical characterization of (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods ensure precise quality control, a critical factor for regulatory compliance in API manufacturing. The compound’s logP and pKa values, often queried in computational chemistry forums, are key to predicting its ADME profiles in drug design.

Beyond pharmaceuticals, CAS 4442-59-5 finds niche applications in functional materials, such as photoactive polymers and ligands for metal-organic frameworks (MOFs). Its electron-rich aromatic system makes it a candidate for optoelectronic devices, resonating with the surge in searches for organic semiconductors and energy storage materials.

Safety and handling of 4442-59-5 adhere to standard laboratory protocols, with emphasis on proper ventilation and personal protective equipment (PPE). While not classified as hazardous under major regulatory frameworks, its amine functionality warrants cautious storage to prevent oxidative degradation—a point frequently discussed in chemical safety forums.

In summary, (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine exemplifies the intersection of medicinal chemistry and material science. Its multifaceted applications, coupled with ongoing research into its structure-activity relationships (SAR), ensure its relevance in both academic and industrial settings. As the scientific community continues to explore benzodioxin-based scaffolds, this compound remains a valuable tool for innovation.

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Amadis Chemical Company Limited
(CAS:4442-59-5)(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine
A7054
Purity:99%/99%
Quantity:10.0g/25.0g
Price ($):201.0/501.0
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